[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone
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Overview
Description
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, an oxazole ring, and several functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl and Hydroxy Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the hydroxy group can be added through a hydroxylation reaction.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate nitrile and an aldehyde under acidic conditions.
Final Coupling Reaction: The final step involves coupling the piperidine and oxazole intermediates using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone: shares structural similarities with other piperidine and oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)17-12-18(25-21-17)19(23)22-10-9-20(3,24)16(13-22)11-15-7-5-4-6-8-15/h4-8,12,14,16,24H,9-11,13H2,1-3H3/t16-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSZJTNPTAWCLF-OXJNMPFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCC(C(C2)CC3=CC=CC=C3)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CC[C@@]([C@H](C2)CC3=CC=CC=C3)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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